![molecular formula C26H32N2OS B14253628 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol CAS No. 393147-76-7](/img/structure/B14253628.png)
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol is a complex organic compound that features a naphthalene ring substituted with a phenyldiazenyl group and a decane-1-thiol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The phenyldiazenyl group can be introduced via a diazotization reaction, followed by coupling with the naphthalene ring. The decane-1-thiol chain is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azo group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol.
Azo compounds: Compounds like azobenzene and methyl orange.
Thiol-containing compounds: Compounds like cysteine and glutathione.
Uniqueness
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol is unique due to its combination of a naphthalene ring, an azo group, and a thiol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
393147-76-7 |
|---|---|
Molecular Formula |
C26H32N2OS |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
10-(4-phenyldiazenylnaphthalen-1-yl)oxydecane-1-thiol |
InChI |
InChI=1S/C26H32N2OS/c30-21-13-6-4-2-1-3-5-12-20-29-26-19-18-25(23-16-10-11-17-24(23)26)28-27-22-14-8-7-9-15-22/h7-11,14-19,30H,1-6,12-13,20-21H2 |
InChI Key |
NLXMCRUHRPMKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)OCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


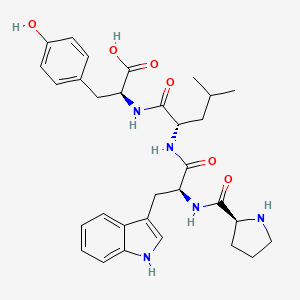

![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
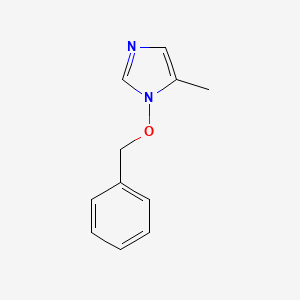
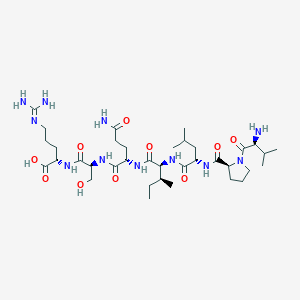
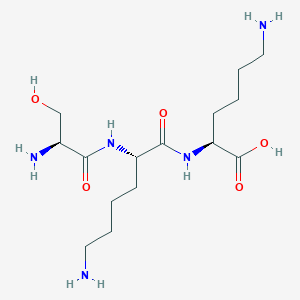
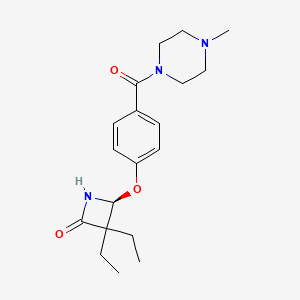
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
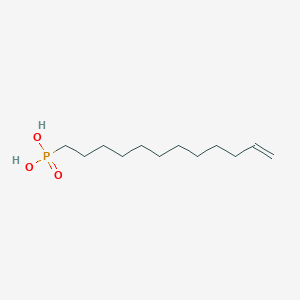
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
